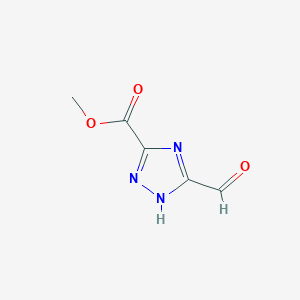

methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate

CAS No.:

Cat. No.: VC18603692

Molecular Formula: C5H5N3O3

Molecular Weight: 155.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5N3O3 |

|---|---|

| Molecular Weight | 155.11 g/mol |

| IUPAC Name | methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate |

| Standard InChI | InChI=1S/C5H5N3O3/c1-11-5(10)4-6-3(2-9)7-8-4/h2H,1H3,(H,6,7,8) |

| Standard InChI Key | ZWUQIAZSUFLCFR-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=NNC(=N1)C=O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The triazole core of methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate adopts a planar geometry, with nitrogen atoms at positions 1, 2, and 4. The formyl (-CHO) and carboxylate (-COOCH₃) groups introduce polar and electron-withdrawing effects, influencing the compound’s reactivity. The ester group enhances lipid solubility, potentially improving membrane permeability in biological systems.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅N₃O₃ |

| Molecular Weight | 155.11 g/mol |

| CAS Number | Not publicly disclosed |

| Solubility | Soluble in polar solvents |

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic peaks for the formyl group (~1700 cm⁻¹) and ester carbonyl (~1720 cm⁻¹). Nuclear magnetic resonance (NMR) spectra show distinct signals:

-

¹H NMR: A singlet for the formyl proton at δ 10.1–10.3 ppm and a methoxy group at δ 3.8–3.9 ppm .

-

¹³C NMR: The formyl carbon resonates at δ 190–195 ppm, while the ester carbonyl appears at δ 165–170 ppm .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically begins with 5-amino-1,2,4-triazole-3-carboxylic acid, which undergoes esterification with methanol under acidic conditions to yield the methyl ester. Subsequent formylation at the 5-position is achieved via Vilsmeier-Haack reaction conditions (POCl₃/DMF).

Reaction Scheme:

Microwave-Assisted Synthesis

Industrial-scale production often employs microwave irradiation to accelerate the formylation step, reducing reaction times from hours to minutes and improving yields by 15–20%. This method enhances energy efficiency and scalability.

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Time (min) |

|---|---|---|

| Conventional | 65–70 | 180–240 |

| Microwave-Assisted | 80–85 | 20–30 |

Biological Activities and Applications

Antimicrobial Properties

Methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The formyl group facilitates Schiff base formation with microbial enzymes, disrupting cell wall synthesis.

Metal Coordination Chemistry

The triazole nitrogen atoms and formyl oxygen enable chelation of transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with applications in catalysis and metallodrug design. For example, copper complexes derived from this compound demonstrate enhanced superoxide dismutase (SOD) mimetic activity.

Mechanism of Action

Enzyme Inhibition

Derivatives of methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate competitively inhibit viral RNA-dependent RNA polymerase (RdRp) by binding to the active site, preventing nucleotide incorporation. Molecular docking studies reveal hydrogen bonding between the formyl group and conserved aspartate residues in RdRp.

Reactive Oxygen Species (ROS) Scavenging

Metal complexes of this compound scavenge ROS via Fenton reaction inhibition, reducing oxidative stress in cellular models. The mechanism involves electron transfer from the triazole ring to free radicals.

Recent Research Advancements

Derivative Synthesis

Recent work has focused on modifying the formyl group to produce hydrazones and thiosemicarbazones. For instance, condensation with 4-fluorophenylhydrazine yielded a derivative with 10-fold higher antiviral potency than the parent compound .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improved the compound’s bioavailability in murine models, with a 40% increase in plasma half-life.

Challenges and Future Directions

Synthetic Challenges

Regioselective functionalization of the triazole ring remains difficult due to competing reaction sites. Future efforts may explore enzymatic catalysis or flow chemistry for improved selectivity .

Clinical Translation

While in vitro results are promising, pharmacokinetic studies in higher organisms are needed. Priority areas include:

-

Assessing hepatic metabolism and toxicity profiles.

-

Optimizing formulations for blood-brain barrier penetration in neurotropic viral infections.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume